Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt
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Overview
Description
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of three carboxylic acid groups, which are converted to their trisodium salt form. It is primarily used in biochemical research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt typically involves the oxidation of sucrose. One common method is the catalytic oxidation of sucrose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired tricarboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using crystallization or chromatography techniques to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups back to hydroxyl groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, and substituted sucrose compounds.
Scientific Research Applications
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a complexing agent in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the formulation of detergents, emulsifiers, and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt exerts its effects is primarily through its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent, where it binds to metal ions and prevents them from participating in unwanted chemical reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are involved in numerous biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Another tricarboxylic acid commonly used as a chelating agent.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent in both research and industry.
Tartaric Acid: A dicarboxylic acid with similar chelating properties.
Uniqueness
Sucrose 6,1’,6’-Tricarboxylic Acid Trisodium Salt is unique due to its derivation from sucrose, which imparts specific structural and chemical properties. Unlike other chelating agents, it has a carbohydrate backbone, making it more biocompatible and less toxic. This uniqueness makes it particularly valuable in applications where biocompatibility is crucial, such as in medicine and biotechnology.
Properties
Molecular Formula |
C12H13Na3O14 |
---|---|
Molecular Weight |
450.19 g/mol |
IUPAC Name |
trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1 |
InChI Key |
VYXMBXUBIDYDPF-GVJKEAOCSA-K |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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